molecular formula C5H2ClIOS B6180682 5-chloro-3-iodothiophene-2-carbaldehyde CAS No. 2613383-58-5

5-chloro-3-iodothiophene-2-carbaldehyde

Cat. No.: B6180682
CAS No.: 2613383-58-5
M. Wt: 272.5
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Description

5-Chloro-3-iodothiophene-2-carbaldehyde is a heterocyclic compound containing both chlorine and iodine substituents on a thiophene ring. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic synthesis due to their unique electronic properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-3-iodothiophene-2-carbaldehyde typically involves the halogenation of thiophene derivatives. One common method is the iodination of 5-chloro-2-thiophenecarboxaldehyde using iodine and a suitable oxidizing agent. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. These processes often utilize automated systems for precise control of reaction parameters such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3-iodothiophene-2-carbaldehyde undergoes various chemical reactions, including:

    Substitution Reactions: The halogen atoms (chlorine and iodine) can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.

    Coupling Reactions: The compound can participate in cross-coupling reactions such as Suzuki-Miyaura and Heck reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Coupling: Palladium catalysts and appropriate ligands under inert atmosphere.

Major Products

    Substitution: Thiophene derivatives with different substituents.

    Oxidation: 5-Chloro-3-iodothiophene-2-carboxylic acid.

    Reduction: 5-Chloro-3-iodothiophene-2-methanol.

    Coupling: Biaryl or heteroaryl compounds.

Scientific Research Applications

5-Chloro-3-iodothiophene-2-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-chloro-3-iodothiophene-2-carbaldehyde depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of halogen atoms can enhance its binding affinity and specificity towards certain molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-2-thiophenecarboxaldehyde
  • 3-Iodothiophene-2-carbaldehyde
  • 5-Bromo-3-iodothiophene-2-carbaldehyde

Uniqueness

5-Chloro-3-iodothiophene-2-carbaldehyde is unique due to the presence of both chlorine and iodine substituents, which impart distinct electronic and steric properties. This dual halogenation can influence its reactivity and interactions in chemical and biological systems, making it a valuable compound for diverse applications .

Properties

CAS No.

2613383-58-5

Molecular Formula

C5H2ClIOS

Molecular Weight

272.5

Purity

95

Origin of Product

United States

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